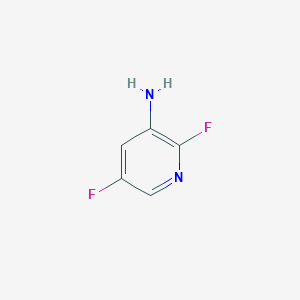2,5-Difluoropyridin-3-amine
CAS No.: 1214349-97-9
Cat. No.: VC8219317
Molecular Formula: C5H4F2N2
Molecular Weight: 130.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1214349-97-9 |
|---|---|
| Molecular Formula | C5H4F2N2 |
| Molecular Weight | 130.10 g/mol |
| IUPAC Name | 2,5-difluoropyridin-3-amine |
| Standard InChI | InChI=1S/C5H4F2N2/c6-3-1-4(8)5(7)9-2-3/h1-2H,8H2 |
| Standard InChI Key | PMBBWPWXKXERJA-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC(=C1N)F)F |
| Canonical SMILES | C1=C(C=NC(=C1N)F)F |
Introduction
Chemical Structure and Molecular Composition
Molecular Architecture
2,5-Difluoropyridin-3-amine belongs to the pyridine family, a six-membered aromatic ring containing one nitrogen atom. The fluorine substituents at the 2- and 5-positions and the amino group at the 3-position create a distinct electronic environment. The molecular formula is C₅H₄F₂N₂, with a molecular weight of 130.10 g/mol . The SMILES notation (FC1=NC=C(F)C=C1N) and InChI key (PMBBWPWXKXERJA-UHFFFAOYSA-N) provide unambiguous representations of its structure .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 1214349-97-9 |
| Molecular Formula | C₅H₄F₂N₂ |
| Molecular Weight | 130.10 g/mol |
| SMILES | FC1=NC=C(F)C=C1N |
| InChI | InChI=1S/C5H4F2N2/c6-3-1-4(8)5(7)9-2-3/h1-2H,8H2 |
| InChI Key | PMBBWPWXKXERJA-UHFFFAOYSA-N |
Electronic and Steric Effects
The electron-withdrawing fluorine atoms induce a partial positive charge on the pyridine ring, enhancing electrophilic substitution reactivity at specific positions. Conversely, the amino group (-NH₂) acts as an electron donor, creating regions of localized electron density. This interplay influences the compound’s interactions with biological targets and its behavior in synthetic reactions .
Physicochemical Properties
Solubility and Stability
2,5-Difluoropyridin-3-amine is a colorless solid with moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane. The fluorine atoms increase lipophilicity, as evidenced by its predicted logP value of 1.82 (estimated using XLogP3) . Stability studies indicate susceptibility to hydrolysis under acidic or basic conditions, necessitating anhydrous storage .
Spectroscopic Characteristics
-
NMR Spectroscopy: The fluorine atoms produce distinct signals in ¹⁹F NMR (δ = -120 to -140 ppm), while the amino group resonates near δ 5.5 ppm in ¹H NMR .
-
Mass Spectrometry: ESI-MS analysis reveals a molecular ion peak at m/z 130.09 ([M+H]⁺), consistent with its molecular formula .
Synthetic Routes and Challenges
Historical Synthesis Methods
While specific protocols for 2,5-Difluoropyridin-3-amine are scarce, analogous fluoropyridines are typically synthesized via:
-
Direct Fluorination: Using HF or F₂ gas under controlled conditions.
-
Nucleophilic Aromatic Substitution: Displacing halogen atoms with fluorine sources like KF .
Industrial Production Barriers
Applications in Pharmaceutical Research
Drug Design and Optimization
Fluorine’s ability to enhance bioavailability and metabolic stability makes 2,5-Difluoropyridin-3-amine a promising scaffold for:
-
Kinase Inhibitors: Fluorine atoms improve binding affinity to ATP-binding pockets.
-
Antimicrobial Agents: The amino group facilitates interactions with bacterial enzymes .
Case Study: Analogs in Clinical Trials
While no direct derivatives are currently in trials, structurally related compounds like 5-fluorouracil demonstrate the therapeutic potential of fluorinated heterocycles. This underscores the untapped potential of 2,5-Difluoropyridin-3-amine .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume